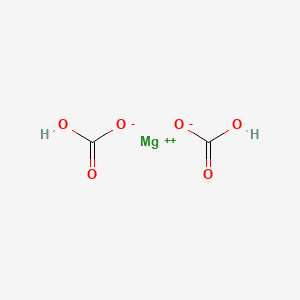

Magnesium bicarbonate

Cat. No. B1143533

Key on ui cas rn:

12143-96-3

M. Wt: 146.34

InChI Key:

Attention: For research use only. Not for human or veterinary use.

Patent

US05927288

Procedure details

A magnesium bicarbonate solution was prepared from hydromagnesite (15.0 g) and magnesium acetate (17.0 g) in water (circa 1000 mL) by bubbling carbon dioxide through the aqueous suspension overnight. [Minor residual undissolved solids derived from the hydromagnesite used were not removed by filtration.] The resulting solution was heated to 50° C. with magnetic stirring and aqueous KOH was added while continuing the magnetic stirring. Five different experiments were run, and in each case, the amount of KOH was varied and the final pH was measured and is shown in Table II. The precipitate was filtered and dried in an oven at about 110° C., resulting in a solid material which was examined by TGA to determine the hydromagnesite/magnesium hydroxide ratio, and by SEM to determine the morphology and size of product. The materials were also evaluated for their ease in filtration. These results are summarized in Table II. The X-ray powder pattern of brucite was not observed in the X-ray powder patterns (XRD) of the samples with pH<10.6, indicating that the magnesium hydroxide has a very small crystalline size, i.e., <50 Å. The XRD of the sample at pH=10.61 showed broad brucite peaks. SEM analysis of these samples showed neither spheres nor rosettes, due to the agitation during the base addition.

[Compound]

Name

hydromagnesite

Quantity

15 g

Type

reactant

Reaction Step One

Name

magnesium acetate

Quantity

17 g

Type

reactant

Reaction Step One

[Compound]

Name

hydromagnesite magnesium hydroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])C.[Mg+2:5].[C:6]([O-:9])(=[O:8])C>O>[C:1](=[O:3])([OH:8])[O-:4].[Mg+2:5].[C:6](=[O:8])([OH:3])[O-:9] |f:0.1.2,4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

hydromagnesite

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

magnesium acetate

|

|

Quantity

|

17 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

hydromagnesite magnesium hydroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with magnetic stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by bubbling carbon dioxide through the aqueous suspension overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

used were not removed by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

aqueous KOH was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in an oven at about 110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a solid material which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The materials were also evaluated for their ease in filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

due to the agitation during the base addition

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])(O)=O.[Mg+2].C([O-])(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05927288

Procedure details

A magnesium bicarbonate solution was prepared from hydromagnesite (15.0 g) and magnesium acetate (17.0 g) in water (circa 1000 mL) by bubbling carbon dioxide through the aqueous suspension overnight. [Minor residual undissolved solids derived from the hydromagnesite used were not removed by filtration.] The resulting solution was heated to 50° C. with magnetic stirring and aqueous KOH was added while continuing the magnetic stirring. Five different experiments were run, and in each case, the amount of KOH was varied and the final pH was measured and is shown in Table II. The precipitate was filtered and dried in an oven at about 110° C., resulting in a solid material which was examined by TGA to determine the hydromagnesite/magnesium hydroxide ratio, and by SEM to determine the morphology and size of product. The materials were also evaluated for their ease in filtration. These results are summarized in Table II. The X-ray powder pattern of brucite was not observed in the X-ray powder patterns (XRD) of the samples with pH<10.6, indicating that the magnesium hydroxide has a very small crystalline size, i.e., <50 Å. The XRD of the sample at pH=10.61 showed broad brucite peaks. SEM analysis of these samples showed neither spheres nor rosettes, due to the agitation during the base addition.

[Compound]

Name

hydromagnesite

Quantity

15 g

Type

reactant

Reaction Step One

Name

magnesium acetate

Quantity

17 g

Type

reactant

Reaction Step One

[Compound]

Name

hydromagnesite magnesium hydroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])C.[Mg+2:5].[C:6]([O-:9])(=[O:8])C>O>[C:1](=[O:3])([OH:8])[O-:4].[Mg+2:5].[C:6](=[O:8])([OH:3])[O-:9] |f:0.1.2,4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

hydromagnesite

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

magnesium acetate

|

|

Quantity

|

17 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

hydromagnesite magnesium hydroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with magnetic stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by bubbling carbon dioxide through the aqueous suspension overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

used were not removed by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

aqueous KOH was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in an oven at about 110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a solid material which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The materials were also evaluated for their ease in filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

due to the agitation during the base addition

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])(O)=O.[Mg+2].C([O-])(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |